molecular formula C9H11N3S B8678339 N1-(benzo[d]isothiazol-3-yl)ethane-1,2-diamine

N1-(benzo[d]isothiazol-3-yl)ethane-1,2-diamine

Cat. No. B8678339
M. Wt: 193.27 g/mol
InChI Key: QKAWSVORGUXDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776847B2

Procedure details

Ethylenediamine (45 mL) was heated to 80° C. A room temperature solution of 3-chlorobenzo[d]isothiazole (12 g, 70.7 mmol) in ethylenediamine (5 mL) was added to the heated ethylenediamine dropwise. The resulting solution was heated at 80° C. for 3 h. The reaction mixture was cooled to room temperature and water (75 mL) was added. The aqueous mixture was extracted with ethyl acetate twice and the ethyl acetate layers were separated. The combined organic layers were dried over anhydrous sodium sulfate, filtered and the filtrate concentrated under reduced pressure to yield N1-(benzo[d]isothiazol-3-yl)ethane-1,2-diamine as a light yellow solid (8 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]=1.O.[CH2:12]([NH2:15])[CH2:13][NH2:14]>>[S:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:2]([NH:14][CH2:13][CH2:12][NH2:15])=[N:3]1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=NSC2=C1C=CC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate twice
CUSTOM
Type
CUSTOM
Details
the ethyl acetate layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1N=C(C2=C1C=CC=C2)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.